3-methyl-1-phenyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5-ol
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Overview
Description
3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional substituents such as a methyl group, a phenyl group, and a pyridinyl group. The compound’s intricate structure contributes to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-phenyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of a catalyst such as FeCl3-SiO2 under refluxing ethanol conditions . This reaction yields the desired pyrazoloquinoline derivative with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydro derivatives.
Scientific Research Applications
3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in research on Parkinson’s disease.
Quinolinyl-pyrazoles: Similar structure with variations in the substituents and core moiety, used as PDE10A inhibitors.
Indole derivatives: Share some structural similarities and exhibit diverse biological activities.
Uniqueness
3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE stands out due to its unique combination of a pyrazole ring fused to a quinoline moiety with specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H20N4O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-methyl-1-phenyl-4-pyridin-3-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H20N4O/c1-14-19-20(15-7-6-12-23-13-15)21-17(10-5-11-18(21)27)24-22(19)26(25-14)16-8-3-2-4-9-16/h2-4,6-9,12-13,20,24H,5,10-11H2,1H3 |
InChI Key |
REPMZQFDMXYIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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